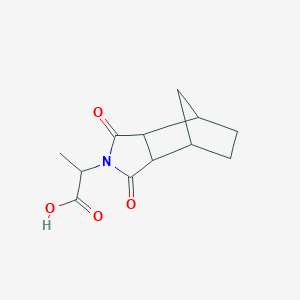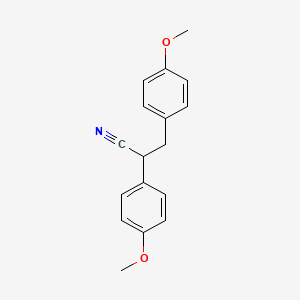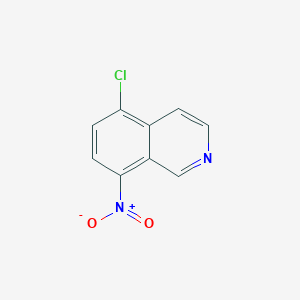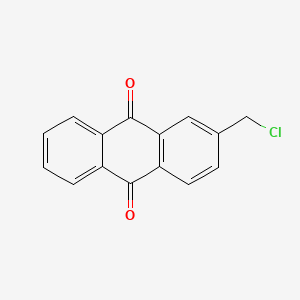
2-(Chloromethyl)anthraquinone
Overview
Description
2-(Chloromethyl)anthraquinone is an anthraquinone derivative . It has been utilized as a substrate to synthesize Cibanone yellow R, a vat dye . Its electrochemical behavior has been studied over a wide pH range .
Synthesis Analysis
Studies have shown that 2-(Chloromethyl)anthraquinone coatings on electrodes can enhance their electrical conductivity . Furthermore, this compound has significant potential in the synthesis of polymeric materials, including optical media and coatings .Molecular Structure Analysis
2-(Chloromethyl)anthraquinone is an anthraquinone derivative . More detailed information about its molecular structure might be available in specialized chemical databases or scientific literature.Chemical Reactions Analysis
2-(Chloromethyl)anthraquinone is an anthraquinone derivative . It was utilized as a substrate to synthesize Cibanone yellow R, a vat dye . Its electrochemical behavior has been studied over a wide pH range .Physical And Chemical Properties Analysis
2-(Chloromethyl)anthraquinone has a molecular weight of 256.68 g/mol . It has a computed XLogP3 of 4, indicating its lipophilicity . It has no hydrogen bond donors and two hydrogen bond acceptors . Its topological polar surface area is 34 Ų . It has a rotatable bond count of 1 .Scientific Research Applications
Organic Building Blocks
“2-(Chloromethyl)anthraquinone” is an anthraquinone derivative . It is used as an organic building block in various chemical reactions .
Synthesis of Cibanone Yellow R
This compound was utilized as a substrate to synthesize Cibanone yellow R, a vat dye . Vat dyes are a class of dyes that are insoluble in water and cannot dye fibers directly. However, they can be converted into a soluble form by reduction, allowing them to dye the fibers.
Electrochemical Studies
The electrochemical behavior of “2-(Chloromethyl)anthraquinone” has been studied over a wide pH range . This makes it a valuable compound in electrochemical research, particularly in the development of new batteries and fuel cells.
Synthesis of 2-[methylamino-N-(1′-methyl-4′-N,N-diethylaminobutyl)]anthraquinone Diphosphate
This compound may be used in the synthesis of 2-[methylamino-N-(1′-methyl-4′-N,N-diethylaminobutyl)]anthraquinone diphosphate . This derivative could have potential applications in pharmaceutical research.
Synthesis of 2-(3,4-dicyano-phenyl)-2-(9,10-dioxo-9,10-dihydroantracen-2-yl-methyl)-malonic Acid Diethyl Ester
“2-(Chloromethyl)anthraquinone” may be used as a starting reagent for the synthesis of 2-(3,4-dicyano-phenyl)-2-(9,10-dioxo-9,10-dihydroantracen-2-yl-methyl)-malonic acid diethyl ester . This compound is a precursor for the synthesis of tetra substituted metallophthalocyanines, which have applications in photodynamic therapy, solar cells, and catalysis.
Material Science Applications
Due to its solubility in organic solvents, “2-(Chloromethyl)anthraquinone” is a pivotal redox-active molecule in numerous material science applications, like corrosion inhibition, fuel cells, and electrical devices .
Future Directions
Anthraquinones, including 2-(Chloromethyl)anthraquinone, have been the subject of research interest due to their potential anticancer properties . Future research may focus on the development of new anthraquinone-based compounds as promising anticancer agents . The transformation of anthraquinones into each other may increase the blood concentration of the latter, leading to an increased pharmacological and/or toxicological effect .
properties
IUPAC Name |
2-(chloromethyl)anthracene-9,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClO2/c16-8-9-5-6-12-13(7-9)15(18)11-4-2-1-3-10(11)14(12)17/h1-7H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVUYDKYMEMGYFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00322395 | |
| Record name | 2-(Chloromethyl)anthraquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00322395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Chloromethyl)anthraquinone | |
CAS RN |
6374-87-4 | |
| Record name | 9, 2-(chloromethyl)- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401159 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(Chloromethyl)anthraquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00322395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(Chloromethyl)anthraquinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



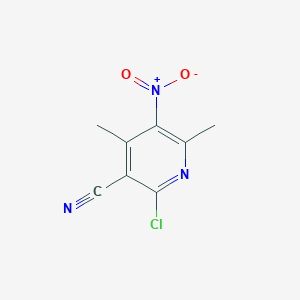
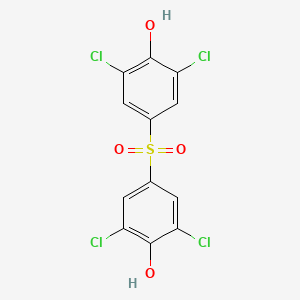



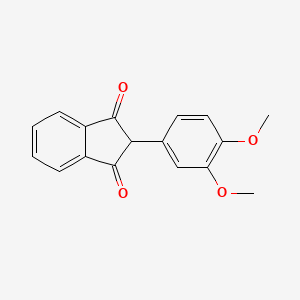

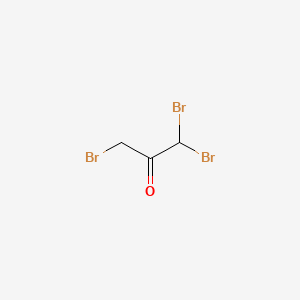
![1H,3H-Thieno[3,4-c]furan-1,3-dione](/img/structure/B1347166.png)
